molecular formula C7H9N3O2 B14269536 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde CAS No. 154867-33-1

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Cat. No.: B14269536
CAS No.: 154867-33-1
M. Wt: 167.17 g/mol
InChI Key: HREXFFZHFPNLFB-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, an ethyl group at position 1, an oxo group at position 2, and a carbaldehyde group at position 5 makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by cyclization and oxidation steps. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group at position 5 can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group at position 2 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.

    Reduction: 6-Amino-1-ethyl-2-hydroxy-1,2-dihydropyrimidine-5-carbaldehyde.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure with an ester group instead of an aldehyde group.

    2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: Similar structure with an amino group at position 2 instead of position 6.

Uniqueness

6-Amino-1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 1 and the aldehyde group at position 5 allows for unique interactions and reactions that are not observed in similar compounds with different substituents.

Properties

CAS No.

154867-33-1

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-amino-1-ethyl-2-oxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O2/c1-2-10-6(8)5(4-11)3-9-7(10)12/h3-4H,2,8H2,1H3

InChI Key

HREXFFZHFPNLFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=NC1=O)C=O)N

Origin of Product

United States

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